molecular formula C19H20N2O4S2 B2688498 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034340-46-8

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2688498
CAS No.: 2034340-46-8
M. Wt: 404.5
InChI Key: LPAQQBWPWOSPPP-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrroloquinoline core, and a sulfonamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

    Construction of the Pyrroloquinoline Core: This step involves the cyclization of intermediates to form the pyrroloquinoline core, which may require specific catalysts and reaction conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the acetyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group or the sulfonamide group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: In biological research, the compound may be used to study the interactions of sulfonamide-containing molecules with biological targets, such as enzymes or receptors.

Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors involved in disease processes.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may play a key role in binding to these targets, while the thiophene and pyrroloquinoline moieties may contribute to the overall binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide: can be compared to other sulfonamide-containing compounds, such as sulfanilamide or sulfamethoxazole, which are well-known for their antibacterial properties.

    Thiophene-containing Compounds: Compounds like thiophene-2-carboxylic acid or 2-acetylthiophene, which share the thiophene ring structure.

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-12(22)17-4-3-15(26-17)6-8-20-27(24,25)16-10-13-2-5-18(23)21-9-7-14(11-16)19(13)21/h3-4,10-11,20H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAQQBWPWOSPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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